Bis[4-(ethenyloxy)butyl] pentanedioate
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Overview
Description
Bis[4-(ethenyloxy)butyl] pentanedioate is a chemical compound with the molecular formula C16H26O6. It is also known by other names such as butanedioic acid, bis[4-(ethenyloxy)butyl] ester . This compound is characterized by its ester functional groups and the presence of ethenyloxy (vinyl ether) groups attached to a butyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis[4-(ethenyloxy)butyl] pentanedioate typically involves the esterification of pentanedioic acid with 4-(ethenyloxy)butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis[4-(ethenyloxy)butyl] pentanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield pentanedioic acid and 4-(ethenyloxy)butanol.
Oxidation: The ethenyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: The vinyl ether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products
Hydrolysis: Pentanedioic acid and 4-(ethenyloxy)butanol.
Oxidation: Aldehydes or carboxylic acids derived from the ethenyloxy groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bis[4-(ethenyloxy)butyl] pentanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound can be used in the study of ester hydrolysis and enzyme-catalyzed reactions.
Industry: Used in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of bis[4-(ethenyloxy)butyl] pentanedioate involves the hydrolysis of its ester bonds. In biological systems, esterases can catalyze the hydrolysis, leading to the release of pentanedioic acid and 4-(ethenyloxy)butanol. The released products can then participate in various metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Bis[4-(ethenyloxy)butyl] butanedioate: Similar structure but with a butanedioic acid backbone.
Bis[4-(ethenyloxy)butyl] hexanedioate: Similar structure but with a hexanedioic acid backbone.
Uniqueness
Bis[4-(ethenyloxy)butyl] pentanedioate is unique due to its specific combination of ester and vinyl ether functional groups, which confer distinct reactivity and applications compared to its analogs.
Properties
CAS No. |
135876-34-5 |
---|---|
Molecular Formula |
C17H28O6 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
bis(4-ethenoxybutyl) pentanedioate |
InChI |
InChI=1S/C17H28O6/c1-3-20-12-5-7-14-22-16(18)10-9-11-17(19)23-15-8-6-13-21-4-2/h3-4H,1-2,5-15H2 |
InChI Key |
XEDXUUFUSZNCQI-UHFFFAOYSA-N |
Canonical SMILES |
C=COCCCCOC(=O)CCCC(=O)OCCCCOC=C |
Origin of Product |
United States |
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